1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride
Overview
Description
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C12H21ClN2O•HCl and a molecular weight of 281.22 . This compound is known for its unique structure, which includes a bipiperidinyl group and a chloro-ethanone moiety.
Preparation Methods
The synthesis of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride typically involves the reaction of 1,4’-bipiperidine with 2-chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidinyl group can interact with protein binding sites, while the chloro-ethanone moiety can undergo nucleophilic substitution reactions, leading to the modification of target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride can be compared with other similar compounds, such as:
1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone: Lacks the hydrochloride salt form but has similar chemical properties.
1-[1,4’]Bipiperidinyl-1’-yl-2-bromo-ethanone: Contains a bromo group instead of a chloro group, leading to different reactivity and applications.
1-[1,4’]Bipiperidinyl-1’-yl-2-iodo-ethanone: Contains an iodo group, which can undergo different substitution reactions compared to the chloro derivative.
The uniqueness of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride lies in its specific reactivity and the presence of the hydrochloride salt, which can influence its solubility and stability in various solvents.
Properties
IUPAC Name |
2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-4-11(5-9-15)14-6-2-1-3-7-14;/h11H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPEPUXTDMGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-34-6 | |
Record name | Ethanone, 1-[1,4′-bipiperidin]-1′-yl-2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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